molecular formula C19H16BrNO2 B250536 N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide

N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide

Cat. No.: B250536
M. Wt: 370.2 g/mol
InChI Key: PSDJSQCJYOJUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide, also known as BNOA, is a chemical compound that has been widely used in scientific research applications. BNOA is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis. The unique chemical structure of BNOA makes it a promising candidate for developing novel therapeutic agents for various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Mechanism of Action

N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide inhibits PKC activity by binding to the catalytic domain of the enzyme, thereby preventing its activation. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of downstream targets. This compound competes with DAG for binding to the catalytic domain of PKC, thereby inhibiting its activation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have cardioprotective effects and to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide has several advantages for lab experiments, including its high potency and specificity for PKC inhibition. This compound has been shown to have a superior inhibitory effect on PKC compared to other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide has great potential for developing novel therapeutic agents for various diseases, including cancer, neurological disorders, and cardiovascular diseases. Future research should focus on developing more potent and selective PKC inhibitors based on the chemical structure of this compound. In addition, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and reduce its potential toxicity. Finally, further studies are needed to elucidate the precise molecular mechanisms underlying the biochemical and physiological effects of this compound.
In conclusion, this compound is a promising chemical compound that has been widely used in scientific research applications. Its unique chemical structure and potent inhibitory effect on PKC make it a valuable tool for studying PKC signaling pathways and developing novel therapeutic agents for various diseases. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more potent and selective PKC inhibitors based on its chemical structure.

Synthesis Methods

The synthesis of N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide involves a multi-step process that includes the reaction of 1-bromo-2-naphthol with benzylamine to form 1-bromo-2-naphthylbenzylamine. This intermediate is then reacted with chloroacetyl chloride to form this compound. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide has been extensively used in scientific research applications to study the role of PKC in various physiological and pathological conditions. PKC is a key regulator of cell signaling pathways, and its dysregulation has been implicated in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying PKC signaling pathways.

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

N-benzyl-2-(1-bromonaphthalen-2-yl)oxyacetamide

InChI

InChI=1S/C19H16BrNO2/c20-19-16-9-5-4-8-15(16)10-11-17(19)23-13-18(22)21-12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,22)

InChI Key

PSDJSQCJYOJUBU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.